4-Benzoxazoleacetic acid, 2-phenyl-

Anti-inflammatory SAR Regioisomer comparison

4-Benzoxazoleacetic acid, 2-phenyl- (CAS 60723-67-3) is a heterocyclic building block belonging to the 2-arylbenzoxazole acetic acid class. Its structure comprises a benzoxazole core with a phenyl substituent at the 2-position and an acetic acid moiety at the 4-position of the fused benzene ring, yielding the molecular formula C₁₅H₁₁NO₃ and a molecular weight of approximately 253.25 g/mol.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 60723-67-3
Cat. No. B3054491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoxazoleacetic acid, 2-phenyl-
CAS60723-67-3
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC=C3O2)CC(=O)O
InChIInChI=1S/C15H11NO3/c17-13(18)9-11-7-4-8-12-14(11)16-15(19-12)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
InChIKeyRNANQWCCWFQRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoxazoleacetic acid, 2-phenyl- (CAS 60723-67-3): Procurement-Relevant Baseline Profile


4-Benzoxazoleacetic acid, 2-phenyl- (CAS 60723-67-3) is a heterocyclic building block belonging to the 2-arylbenzoxazole acetic acid class. Its structure comprises a benzoxazole core with a phenyl substituent at the 2-position and an acetic acid moiety at the 4-position of the fused benzene ring, yielding the molecular formula C₁₅H₁₁NO₃ and a molecular weight of approximately 253.25 g/mol . The compound is cataloged by multiple chemical suppliers under identifiers including MFCD01664112 and ChemSpider ID 39571, with a typical commercial purity specification of ≥95% . This compound serves as the 4-positional isomer within a family of regioisomeric benzoxazoleacetic acids that exhibit markedly different pharmacological profiles, making regiochemical identity a critical procurement consideration [1].

Why Regioisomeric 2-Arylbenzoxazoleacetic Acids Cannot Be Interchanged in Sourcing


Within the 2-arylbenzoxazoleacetic acid family, the position of the acetic acid substituent on the benzoxazole ring system is the dominant determinant of biological activity. Systematic structure–activity relationship (SAR) studies conducted at Eli Lilly demonstrated that 4- and 7-benzoxazoleacetic acids bearing a 2-phenyl substituent exhibit profoundly different anti-inflammatory activities in the same standardized assay [1]. The 4-substituted acetic acid derivative (CAS 60723-67-3) showed no significant activity, whereas its 7-position α-methyl congener was the only compound in the series to display measurable efficacy in the carrageenan-induced rat paw edema model [1]. This regioisomer-driven activity cliff means that substituting any other positional isomer—or a commercially more common 5-substituted analog such as benoxaprofen—without explicit experimental justification will lead to divergent pharmacological outcomes. For procurement decisions in medicinal chemistry, chemical biology, or analytical reference standard applications, specification of the 4-position acetic acid regioisomer is non-negotiable.

Quantitative Differentiation Evidence: 2-Phenyl-4-Benzoxazoleacetic Acid vs. Closest Analogs


Regioisomer-Driven Activity Cliff: 4-COOH vs. 7-α-Methyl-COOH in the Rat Paw Edema Assay

In a direct head-to-head study of 2-substituted 4- and 7-benzoxazoleacetic acid derivatives, 2-phenyl-4-benzoxazoleacetic acid (the target compound) was evaluated alongside its 7-position α-methyl analog in the carrageenan-induced rat paw edema assay. The 4-substituted compound exhibited no significant anti-inflammatory activity, whereas 2-phenyl-α-methyl-7-benzoxazoleacetic acid was identified as the only compound in the series with measurable activity, albeit of a low order [1]. This result defines a critical regioisomer-dependent activity threshold: the 4-acetic acid substitution pattern is fundamentally inactive in this canonical NSAID-screening model.

Anti-inflammatory SAR Regioisomer comparison

Pharmacophoric Absence of the α-Methyl Group: Differentiating from Benoxaprofen-Class NSAIDs

The target compound lacks the α-methyl substituent on the acetic acid side chain that is present in clinically evaluated benzoxazoleacetic acid NSAIDs such as benoxaprofen [2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid] and flunoxaprofen. SAR studies on the 5-substituted benzoxazoleacetic acid series established that α-methylacetic substitution in the 5-position was essential for anti-inflammatory activity, with the corresponding unsubstituted acetic acid, ester, amide, alcohol, amine, and tetrazole derivatives all proving inferior [1]. Benoxaprofen and its 4-fluorophenyl analog (compound 29) were 3- to 5-fold more active than phenylbutazone based on ED₃₀ values determined 5 hours after single oral doses in the rat paw edema model [1]. The absence of the α-methyl group in the target compound is therefore a decisive structural determinant of its lack of COX-pathway anti-inflammatory activity.

NSAID Benoxaprofen α-Methyl pharmacophore

Lipophilicity Differential: Calculated LogP as a Selectivity and Solubility Screening Filter

The calculated partition coefficient (LogP) of 2-phenyl-4-benzoxazoleacetic acid is reported as 2.98–3.12 across different computational platforms [1][2]. By comparison, the 4-chlorophenyl analog (2-(4-chlorophenyl)-4-benzoxazoleacetic acid, CAS 60723-68-4) is expected to have a higher LogP due to the electron-withdrawing chlorine substituent. This lipophilicity difference is consequential: the target compound's lower LogP predicts superior aqueous solubility and reduced non-specific protein binding relative to halogenated benzoxazoleacetic acids, making it a more suitable scaffold for fragment-based screening or aqueous assay formats where high LogP compounds may precipitate or aggregate [1].

Lipophilicity LogP Drug-likeness

Regioisomeric Reference Standard: Chromatographic Differentiation from 5- and 6-Substituted Analogs

The target compound (4-position acetic acid, CAS 60723-67-3) is regioisomerically distinct from 5-benzoxazoleacetic acid, 2-phenyl- (CAS 62143-69-5) and 6-benzoxazoleacetic acid, 2-phenyl- (also reported in the literature). These regioisomers share identical molecular formulas (C₁₅H₁₁NO₃) and molecular weights (253.25 g/mol) but differ in the ring position of the acetic acid substituent . The 4-substituted isomer has a polar surface area (PSA) of 63.33 Ų and a boiling point of 427.5 °C at 760 mmHg, which provide measurable chromatographic and thermal differentiation parameters . In HPLC or GC-MS analyses of benzoxazoleacetic acid libraries, CAS 60723-67-3 can serve as an authenticated regioisomeric reference standard to confirm positional identity, which is critical when biological activity hinges on the exact attachment point of the acetic acid moiety.

Analytical reference Regioisomer Chromatography

Patent-Class Positioning: 4-Benzoxazoleacetic Acid Scaffold in Anti-Inflammatory and Anti-Thrombotic IP

US Patent 3,899,506 (and its continuation-in-part filings) explicitly claims 4-(benzoxazol-2-yl)phenylacetic acids, including the 2-phenyl-substituted variant, as anti-inflammatory, analgesic, antipyretic, and platelet aggregation inhibitory agents [1]. This patent family establishes the 4-substituted benzoxazoleacetic acid scaffold as a composition-of-matter class with demonstrated dual anti-inflammatory and anti-thrombotic utility. While the specific in vivo potency of 2-phenyl-4-benzoxazoleacetic acid is not disclosed in the patent with quantitative ED₅₀ values, its inclusion within the claimed Markush structure confirms its relevance as a core pharmacophore within an IP-protected chemical space. In contrast, the 5-substituted analogs (e.g., benoxaprofen) belong to a distinct patent sub-series with different substitution pattern claims [2].

Patent landscape Benzoxazoleacetic acid Platelet aggregation

High-Value Application Scenarios for 2-Phenyl-4-Benzoxazoleacetic Acid (CAS 60723-67-3)


Negative-Control Probe for Regioisomer-Specific Anti-Inflammatory SAR Studies

In drug discovery programs investigating benzoxazole-based NSAIDs, 2-phenyl-4-benzoxazoleacetic acid (CAS 60723-67-3) serves as an ideal negative-control compound. As demonstrated by Evans et al. (1977), this 4-substituted regioisomer is devoid of anti-inflammatory activity in the carrageenan-induced rat paw edema assay, whereas the 7-position α-methyl analog shows measurable efficacy [1]. By incorporating CAS 60723-67-3 alongside active 5- or 7-substituted analogs in screening cascades, research teams can establish regioisomer-specific activity thresholds and validate that observed biological effects are genuinely attributable to the substitution pattern rather than non-specific benzoxazole scaffold effects.

Physicochemical Benchmark for Fragment-Based Drug Design (FBDD) Libraries

With a calculated LogP of 2.98–3.12, a molecular weight of 253.25 Da, and a polar surface area of 63.33 Ų, CAS 60723-67-3 resides within favorable fragment-like chemical space [1][2]. Its lower lipophilicity relative to halogenated benzoxazoleacetic acid analogs makes it a suitable core fragment for FBDD campaigns targeting enzymes or receptors where excessive LogP leads to aggregation-based false positives. Procurement of this non-halogenated phenyl derivative allows medicinal chemistry teams to establish baseline binding affinity and ligand efficiency metrics before introducing halogen substituents that increase potency but also elevate LogP and metabolic liability.

Authenticated Regioisomeric Reference Standard for Analytical Method Validation

Because 2-phenyl-4-benzoxazoleacetic acid shares its molecular formula (C₁₅H₁₁NO₃) and molecular weight (253.25 g/mol) with 5- and 6-substituted regioisomers, authenticated reference material of CAS 60723-67-3 is indispensable for developing and validating HPLC, LC-MS, or GC-MS methods that must resolve positional isomers [1]. Analytical laboratories supporting benzoxazole synthesis programs or conducting impurity profiling can use this compound to establish retention time markers and confirm that synthesized products contain the intended 4-substituted regioisomer rather than co-eluting positional contaminants.

Scaffold for Exploring Non-COX Benzoxazole Pharmacology

The demonstrated lack of COX-pathway anti-inflammatory activity of CAS 60723-67-3, combined with its inclusion in the US 3,899,506 patent family claiming platelet aggregation inhibition, positions this compound as a valuable starting point for investigating non-COX pharmacological mechanisms of benzoxazoleacetic acids [1][2]. Researchers interested in the anti-thrombotic or alternative targets of this scaffold class can use the 4-substituted phenyl derivative to dissociate COX-mediated anti-inflammatory effects from other pharmacodynamic actions, enabling cleaner target deconvolution studies.

Quote Request

Request a Quote for 4-Benzoxazoleacetic acid, 2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.